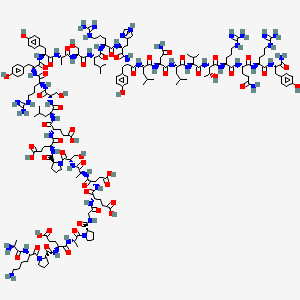
183598-56-3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound with the Chemical Abstracts Service number 183598-56-3 is known as Leptin (22-56), human. It is a fragment of the hormone leptin, which is produced by fat cells in the human body. Leptin plays a crucial role in regulating energy balance by inhibiting hunger, which in turn diminishes fat storage in adipocytes.
Preparation Methods
Synthetic Routes and Reaction Conditions
Leptin (22-56), human, is synthesized through solid-phase peptide synthesis (SPPS). This method involves the sequential addition of amino acids to a growing peptide chain anchored to an insoluble resin. The process typically uses Fmoc (9-fluorenylmethyloxycarbonyl) chemistry for temporary protection of the amino group during the synthesis. The reaction conditions include the use of coupling reagents such as HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate) and DIPEA (N,N-Diisopropylethylamine) to facilitate peptide bond formation.
Industrial Production Methods
Industrial production of Leptin (22-56), human, follows similar synthetic routes as laboratory synthesis but on a larger scale. The process involves automated peptide synthesizers to ensure high yield and purity. The final product is purified using high-performance liquid chromatography (HPLC) and characterized by mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy to confirm its structure and purity.
Chemical Reactions Analysis
Types of Reactions
Leptin (22-56), human, primarily undergoes peptide bond formation and cleavage reactions. It does not typically participate in oxidation, reduction, or substitution reactions due to its peptide nature.
Common Reagents and Conditions
Coupling Reagents: HBTU, HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate), and DIC (N,N’-Diisopropylcarbodiimide).
Deprotection Reagents: Piperidine for Fmoc removal.
Cleavage Reagents: Trifluoroacetic acid (TFA) for cleaving the peptide from the resin.
Major Products Formed
The major product formed is the Leptin (22-56) peptide fragment, which is purified and characterized to ensure its biological activity and structural integrity.
Scientific Research Applications
Leptin (22-56), human, has several scientific research applications:
Chemistry: Used as a model peptide for studying peptide synthesis and purification techniques.
Biology: Investigated for its role in energy homeostasis and appetite regulation.
Medicine: Studied for its potential therapeutic applications in obesity and metabolic disorders.
Industry: Utilized in the development of peptide-based drugs and as a standard in analytical techniques.
Mechanism of Action
Leptin (22-56), human, exerts its effects by binding to leptin receptors (Ob-Rs) on target cells. This binding activates several signaling pathways, including the Janus kinase-signal transducer and activator of transcription (JAK-STAT) pathway, which regulates gene expression related to energy balance and appetite suppression. The peptide fragment inhibits corticosterone production and may influence the proliferation of certain cell types.
Comparison with Similar Compounds
Similar Compounds
Leptin (57-92): Another biologically active fragment of leptin.
Full-length Leptin: The complete hormone with broader biological activity.
Uniqueness
Leptin (22-56), human, is unique due to its specific sequence and biological activity. Unlike the full-length hormone, this fragment has distinct effects on certain cellular processes, making it valuable for targeted research applications.
Properties
CAS No. |
183598-56-3 |
|---|---|
Molecular Formula |
C₁₇₁H₂₉₈N₅₀O₅₆ |
Molecular Weight |
3950.52 |
sequence |
One Letter Code: VPIQKVQDDTKTLIKTIVTRINDISHTQSVSSKQK |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2S)-1-[(2S)-2-[(2-aminoacetyl)amino]-3-(4-hydroxyphenyl)propanoyl]-N-[2-[[(2S)-6-amino-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-1-oxohexan-2-yl]amino]-2-oxoethyl]pyrrolidine-2-carboxamide](/img/structure/B612546.png)

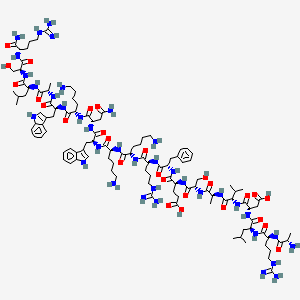
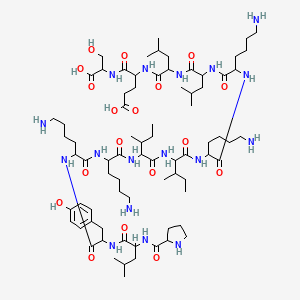
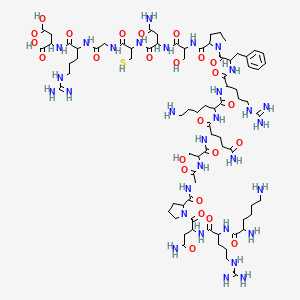
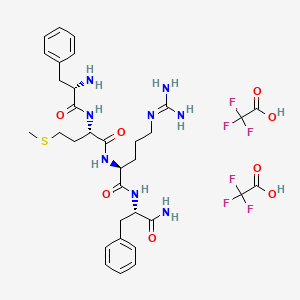
![(2S)-N-[(2S)-5-(diaminomethylideneamino)-1-(2-methoxy-4-nitroanilino)-1-oxopentan-2-yl]-1-[(2S)-5-oxopyrrolidine-2-carbonyl]pyrrolidine-2-carboxamide](/img/structure/B612558.png)
